pKa and Acid-Base Speciation: Divergent Charge States in Aqueous Solution
Isonicotinic acid exhibits a significantly different acid-base behavior compared to its isomer nicotinic acid. The pKa2 value for isonicotinic acid is reported as 4.96 at 25 °C, whereas nicotinic acid has a pKa2 of 4.85 under the same conditions. [1] This difference alters the precise pH range over which each species dominates. More critically, the zwitterionic form of isonicotinic acid is the dominant species (>97%) in aqueous solution near the isoelectric point (pH ~3), a ratio that is subtly but importantly different from that of nicotinic acid. [2] This difference in speciation directly impacts solubility, partition behavior, and reactivity in aqueous media.
| Evidence Dimension | pKa2 (aqueous, 25 °C) |
|---|---|
| Target Compound Data | pKa2 = 4.96 |
| Comparator Or Baseline | Nicotinic acid: pKa2 = 4.85 |
| Quantified Difference | ΔpKa = +0.11 units |
| Conditions | Aqueous solution, 25 °C |
Why This Matters
The pKa shift of 0.11 units dictates a different optimal pH for extraction, salt formation, and ionization state for chromatography, requiring specific method adjustments compared to nicotinic acid.
- [1] Unknown. (1984). Nicotinic and iso nicotinic acids: interactions with gamma radiation and acid-base equilibrium. INIS Report Number INIS-BR--3152. View Source
- [2] Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Chemical Thermodynamics, 61, 74–82. View Source
